Receptor Binding Affinity: Mouse EP1 vs. EP3 vs. EP4 Selectivity Profile
17-phenyl trinor PGE2 ethyl amide (derived from 17-phenyl trinor PGE2) binds to mouse EP1 and EP3 receptors with Ki values of 14 nM and 3.7 nM, respectively, demonstrating preferential affinity for EP3 over EP1 by approximately 3.8-fold . In rat receptors, the compound exhibits a broader profile with Ki values of 25 nM (EP1), 4.3 nM (EP3), and 54 nM (EP4), revealing a ~12.6-fold selectivity for EP3 over EP4 . The parent compound PGE2 activates all four EP receptor subtypes non-selectively, while the ethyl amide modification maintains this selective EP1/EP3 agonist profile while enhancing pharmacokinetic properties [1].
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Mouse EP1: 14 nM; Mouse EP3: 3.7 nM; Rat EP1: 25 nM; Rat EP3: 4.3 nM; Rat EP4: 54 nM |
| Comparator Or Baseline | Unmodified PGE2: non-selective agonist across EP1-EP4; 17-phenyl trinor PGE2 (free acid): comparable Ki values |
| Quantified Difference | Mouse EP3/EP1 selectivity ratio ~3.8; Rat EP3/EP4 selectivity ~12.6 |
| Conditions | Radioligand binding assays using recombinant mouse and rat EP receptors |
Why This Matters
This defined selectivity profile enables targeted interrogation of EP1 and EP3 signaling pathways without confounding EP2-mediated cAMP elevation, which produces opposing biological effects in fibrosis and inflammation models.
- [1] GlpBio. 17-phenyl trinor Prostaglandin E2 ethyl amide (GC41966). Product Datasheet. View Source
